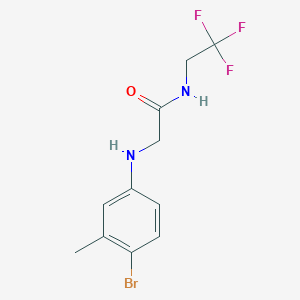

2-((4-Bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-((4-Bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a brominated acetamide derivative characterized by a 4-bromo-3-methylphenyl group linked via an amino bridge to an acetamide core, which is further substituted with a 2,2,2-trifluoroethyl moiety. This compound combines a halogenated aromatic system with electron-withdrawing trifluoromethyl groups, likely influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H12BrF3N2O |

|---|---|

Molecular Weight |

325.12 g/mol |

IUPAC Name |

2-(4-bromo-3-methylanilino)-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C11H12BrF3N2O/c1-7-4-8(2-3-9(7)12)16-5-10(18)17-6-11(13,14)15/h2-4,16H,5-6H2,1H3,(H,17,18) |

InChI Key |

OYLWAWMLTVPDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC(=O)NCC(F)(F)F)Br |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a member of the acetamide family, characterized by its unique structural features that include a trifluoroethyl group and a bromo-substituted aromatic ring. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

Key properties include:

- Molecular Weight : 319.14 g/mol

- Log P (Partition Coefficient) : Indicates lipophilicity, which can influence bioavailability.

- Solubility : Relevant for its pharmacokinetic profile.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. The presence of the trifluoroethyl group enhances the lipophilicity, potentially improving membrane penetration and efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's structural analogs have been evaluated for their anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro assays suggest that modifications in the aromatic ring can lead to enhanced cytotoxicity .

- Mechanism of Action : The proposed mechanism involves interference with cellular processes such as apoptosis and cell cycle regulation, possibly through the inhibition of specific enzymes or receptors involved in tumor growth .

Antimicrobial Studies

A study conducted on derivatives of similar acetamides revealed that compounds with halogen substitutions demonstrated enhanced antimicrobial activity. The mechanism was attributed to disruption in bacterial lipid biosynthesis .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Yes | Yes |

| Compound B | Moderate | Yes |

| 2-((4-Bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide | Potentially active | Under investigation |

Anticancer Studies

In another significant study, structural analogs were tested for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications could enhance the compound's efficacy against MCF7 cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 5.0 | Apoptosis induction |

| 2-((4-Bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide | 6.5 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Substituent Positioning : The target compound’s 3-methyl group on the bromophenyl ring distinguishes it from simpler analogs like N-(4-Bromophenyl)acetamide .

- Linkage Type: The amino bridge (vs. direct acetamide or phenoxy linkages) may enhance hydrogen-bonding capacity, influencing receptor binding .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Key Observations:

- Lipophilicity: The target compound’s trifluoroethyl group and bromo-methylphenyl substituent likely result in higher LogD values than non-halogenated analogs, favoring passive diffusion across biological membranes .

- Hydrogen Bonding: The amino linkage provides an additional H-bond donor compared to phenoxy or carbamate analogs, which may enhance target affinity .

Challenges:

- Steric hindrance from the 3-methyl group may reduce reaction yields during coupling steps.

- Fluorinated reagents (e.g., trifluoroethylamine) are often costly and require specialized handling.

Table 3: Reported Activities of Structural Analogs

Key Observations:

- Antimicrobial Potential: Thienyl and bromophenyl acetamides demonstrate antimycobacterial activity, suggesting the target compound may share this profile .

- Kinase Inhibition : Trifluoroethyl groups are common in kinase inhibitors (e.g., Befotertinib), implying possible applications in oncology .

Q & A

Q. What are the established synthetic routes for 2-((4-Bromo-3-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-bromo-3-methylaniline with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide under basic conditions. A validated protocol (derived from analogous compounds) utilizes cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) under inert argon atmosphere, yielding ~72.9% after 15 hours . Alternative methods employ carbodiimide coupling agents (e.g., EDCl) in dichloromethane (DCM) with triethylamine, achieving yields >85% for structurally similar acetamides . Optimization focuses on solvent polarity, temperature (room temperature to 50°C), and stoichiometric ratios of the amine and acyl chloride.

Q. Which spectroscopic and chromatographic methods are employed for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regioselective amide bond formation and substituent positions. For example, the trifluoroethyl group shows distinct ¹⁹F coupling in ¹H NMR (δ 3.8–4.2 ppm, quartet) .

- Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS): Validates molecular weight (e.g., observed m/z 370.0681 vs. calculated 370.0678 for intermediates) .

- X-ray Crystallography: Resolves dihedral angles between aromatic rings and acetamide groups (e.g., 66.4° in analogous structures), confirming spatial conformation .

Advanced Research Questions

Q. How does the crystal structure of related acetamide derivatives inform conformational analysis of this compound?

Crystallographic data from derivatives like N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide reveal that steric and electronic effects from substituents (e.g., bromo, methyl) influence planarity. The dihedral angle between the 4-bromo-3-methylphenyl and trifluoroethyl-acetamide moieties is predicted to be ~40–66°, impacting intermolecular interactions (e.g., N–H⋯O hydrogen bonding) and packing stability . Such data guide molecular docking studies by defining torsional constraints for target binding.

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological activity data?

Discrepancies often arise from metabolic instability or poor bioavailability. For example:

- In vitro-to-in vivo extrapolation (IVIVE): Adjust for protein binding (e.g., >90% plasma protein binding in trifluoroethyl-containing analogs) using equilibrium dialysis .

- Prodrug modification: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in PI3Kα/mTOR inhibitors .

- Pharmacokinetic profiling: Monitor metabolites via LC-MS/MS in rodent models to identify degradation pathways .

Q. How can computational modeling predict binding affinity to enzymatic targets like PI3Kα/mTOR?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess:

- Electrostatic complementarity: The trifluoroethyl group’s electron-withdrawing nature enhances hydrogen bonding with kinase catalytic sites (e.g., ATP-binding pockets) .

- Free energy perturbation (FEP): Quantifies ΔG changes upon substituting bromo/methyl groups, as demonstrated for EZH2 inhibitors .

- ADMET prediction: Tools like SwissADME evaluate logP (2.8–3.2) and topological polar surface area (TPSA ~65 Ų) to prioritize candidates with optimal blood-brain barrier permeability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.